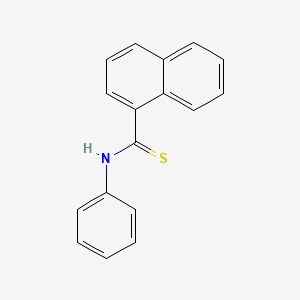
2,4-Imidazolidinedione, 5,5-diphenyl-3-(3-(1-piperidinyl)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Imidazolidinedione, 5,5-diphenyl-3-(3-(1-piperidinyl)propyl)- is a synthetic compound with the molecular formula C23H27N3O2. It is known for its unique structure, which includes a piperidine ring attached to a propyl chain, and two phenyl groups attached to the imidazolidinedione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5,5-diphenyl-3-(3-(1-piperidinyl)propyl)- typically involves the following steps:
Formation of the Imidazolidinedione Core: The imidazolidinedione core can be synthesized by the reaction of urea with an appropriate diketone under acidic conditions.
Introduction of Phenyl Groups: The phenyl groups are introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.
Attachment of the Piperidine Ring: The piperidine ring is attached via a nucleophilic substitution reaction, where the piperidine reacts with a propyl halide derivative of the imidazolidinedione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Imidazolidinedione, 5,5-diphenyl-3-(3-(1-piperidinyl)propyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2,4-Imidazolidinedione, 5,5-diphenyl-3-(3-(1-piperidinyl)propyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-Imidazolidinedione, 5,5-diphenyl-3-(3-(1-piperidinyl)propyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Imidazolidinedione, 5,5-diphenyl-3-propyl-: Similar structure but lacks the piperidine ring.
2,4-Imidazolidinedione, 1,3-diethyl-5,5-diphenyl-: Contains ethyl groups instead of the piperidine ring.
Uniqueness
The presence of the piperidine ring in 2,4-Imidazolidinedione, 5,5-diphenyl-3-(3-(1-piperidinyl)propyl)- imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .
Propiedades
Número CAS |
53967-10-5 |
|---|---|
Fórmula molecular |
C23H27N3O2 |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
5,5-diphenyl-3-(3-piperidin-1-ylpropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C23H27N3O2/c27-21-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)24-22(28)26(21)18-10-17-25-15-8-3-9-16-25/h1-2,4-7,11-14H,3,8-10,15-18H2,(H,24,28) |
Clave InChI |
ONISVGVNTCDONI-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B12009113.png)
![2-chloro-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}benzamide](/img/structure/B12009114.png)



![5-(4-chlorophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12009142.png)

![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12009155.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12009176.png)
![6-Amino-4-(3-bromophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12009177.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12009178.png)
![(5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009184.png)
![2-allyl-6-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12009185.png)
